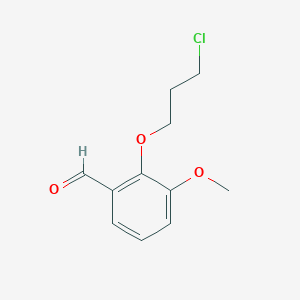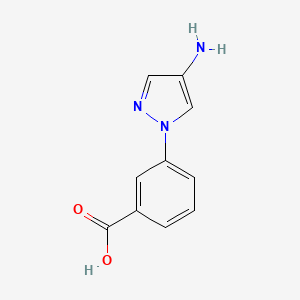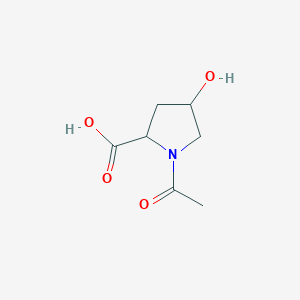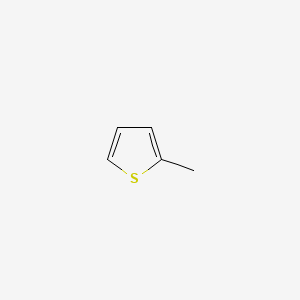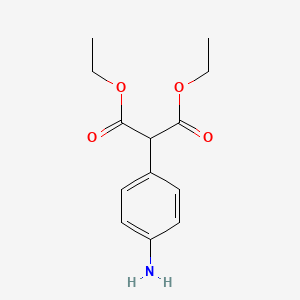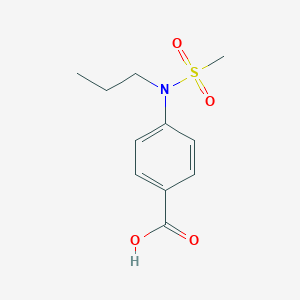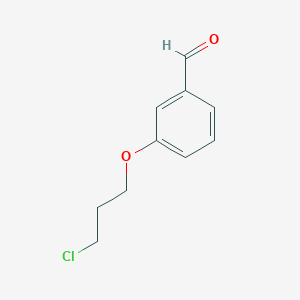
1-(3-Formylphenoxy)-3-chloropropane
描述
1-(3-Formylphenoxy)-3-chloropropane is an organic compound characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a chloropropane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Formylphenoxy)-3-chloropropane typically involves the reaction of 3-formylphenol with 3-chloropropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Common catalysts used in this reaction include strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions: 1-(3-Formylphenoxy)-3-chloropropane can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropane chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(3-Carboxyphenoxy)-3-chloropropane.
Reduction: 1-(3-Hydroxyphenoxy)-3-chloropropane.
Substitution: 1-(3-Formylphenoxy)-3-aminopropane (when reacted with an amine).
科学研究应用
1-(3-Formylphenoxy)-3-chloropropane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Formylphenoxy)-3-chloropropane involves its interaction with various molecular targets, depending on the specific application. For instance, in medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that modulate enzyme activity or receptor binding. The formyl group can participate in nucleophilic addition reactions, while the chloropropane chain can undergo substitution reactions, leading to the formation of biologically active compounds.
相似化合物的比较
1-(4-Formylphenoxy)-3-chloropropane: Similar structure but with the formyl group at the para position.
1-(3-Formylphenoxy)-2-chloropropane: Similar structure but with the chlorine atom at a different position on the propane chain.
Uniqueness: 1-(3-Formylphenoxy)-3-chloropropane is unique due to the specific positioning of the formyl group and chlorine atom, which influences its reactivity and potential applications. The ortho position of the formyl group relative to the phenoxy ring allows for distinct chemical behavior compared to its para or meta counterparts.
属性
IUPAC Name |
3-(3-chloropropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHDPVJSRAWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
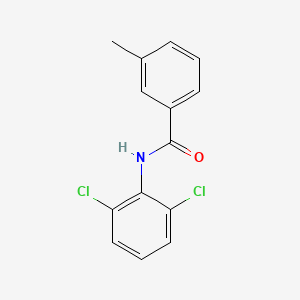
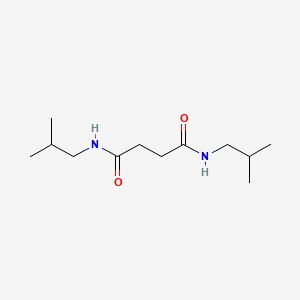
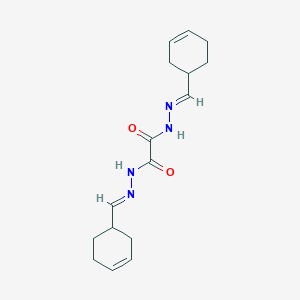
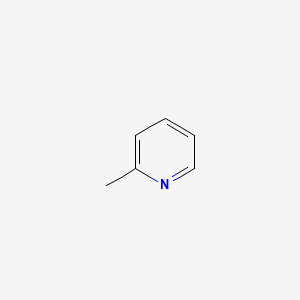
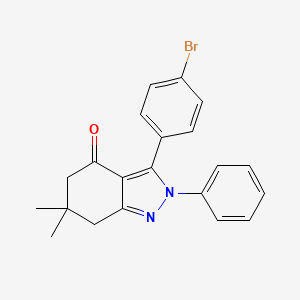
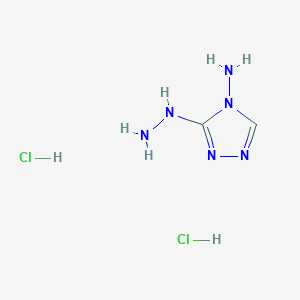
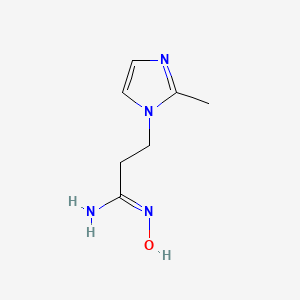
![N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7883283.png)
